molecular formula C23H23N3O6 B3966680 5-(2,4-Dimethoxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-imidazol-1-yl-propyl)-1,5-dihydro-pyrrol-2-one

5-(2,4-Dimethoxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-imidazol-1-yl-propyl)-1,5-dihydro-pyrrol-2-one

Cat. No.: B3966680
M. Wt: 437.4 g/mol
InChI Key: CLTILPKRVXMWEQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,5-dihydro-pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents influencing its physicochemical and biological properties. Key structural features include:

  • Aryl group: A 2,4-dimethoxy-phenyl substituent at position 5, contributing electron-donating effects via methoxy groups.
  • Side chain: A 3-imidazol-1-yl-propyl group at position 1, enhancing solubility and bioactivity through the imidazole ring’s nitrogen atoms.
  • Hydroxyl group: A 3-hydroxy substituent, enabling hydrogen bonding and metal coordination.

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where imidazole and aromatic interactions are critical .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-30-15-6-7-16(18(13-15)31-2)20-19(21(27)17-5-3-12-32-17)22(28)23(29)26(20)10-4-9-25-11-8-24-14-25/h3,5-8,11-14,20,28H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTILPKRVXMWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of furan compounds exhibit significant antibacterial properties. For instance, furan derivatives have been shown to inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus . The compound may share similar mechanisms of action due to its structural components, particularly the furan moiety which is known for its bioactivity.

Table 1: Antibacterial Activity of Furan Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acidE. coli64 µg/mL
N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamideS. aureusNot specified

Anticancer Properties

The compound's structural elements suggest potential anticancer activity. Furan derivatives have been evaluated for their effects on human cancer cell lines, with some showing promising results against cervical cancer cells (HeLa) . The mechanism often involves mitochondrial modification and induction of apoptosis in cancer cells.

Table 2: Anticancer Activity of Furan Derivatives

Compound NameCancer Cell LineIC50 Value (µg/mL)
Conjugate 10HeLa0.15 ± 0.05
5-nitrofuran derivativesVarious human tumor linesNot specified

Anti-inflammatory Effects

Furan compounds have also been studied for their anti-inflammatory properties. Certain derivatives act as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways . This suggests that the compound could be beneficial in treating conditions characterized by inflammation.

Table 3: Anti-inflammatory Activity of Furan Derivatives

Compound NameMechanismEffectiveness
1-furan-2-yl-3-pyridin-2-yl-propenoneCOX/LOX inhibitionSignificant

Case Study: Antibacterial Evaluation

In a study assessing various furan derivatives, one compound exhibited broad-spectrum antibacterial activity against multiple strains, outperforming standard antibiotics like streptomycin and tetracycline . This highlights the potential of furan-based compounds in developing new antibacterial agents.

Case Study: Anticancer Activity

A series of furan derivatives were tested against HeLa cells, revealing that specific modifications to the furan structure enhanced their cytotoxic effects . The study concluded that further exploration into structural optimization could yield more effective anticancer agents.

Comparison with Similar Compounds

Substituent Effects on the Aryl Group (Position 5)

The aryl group at position 5 significantly modulates electronic and steric properties. Comparisons include:

Compound Aryl Substituent Electronic Effects Melting Point (°C) Yield (%)
Target Compound 2,4-Dimethoxy-phenyl Electron-donating Not reported Not reported
Compound 20 4-tert-Butyl-phenyl Steric bulk, weakly donating 263–265 62
Compound 21 4-Dimethylamino-phenyl Strong electron-donating Not reported Not reported
Compound in 2-Fluorophenyl Electron-withdrawing Not reported Not reported

Key Observations :

  • Steric bulk (e.g., tert-butyl in compound 20) may reduce reactivity but improve crystallinity, as evidenced by its high melting point .
  • Fluorine substituents () introduce electron-withdrawing effects, which could alter binding affinities in biological systems .

Acyl Group Variations (Position 4)

The acyl group at position 4 influences electronic distribution and intermolecular interactions:

Compound Acyl Group Key Features
Target Compound Furan-2-carbonyl Conjugated π-system, planar
Compound 20 4-Methyl-benzoyl Hydrophobic, steric bulk
Compound in 3-Fluoro-4-methoxybenzoyl Electron-withdrawing (F), donating (OMe)
Compound in 4-Ethoxy-2-methylbenzoyl Steric and electronic modulation

Key Observations :

  • Fluorinated acyl groups () may enhance metabolic stability and binding specificity in drug design .

Side Chain Modifications (Position 1)

The side chain at position 1 affects solubility and bioactivity:

Compound Side Chain Functional Role
Target Compound 3-Imidazol-1-yl-propyl Hydrogen bonding, metal coordination
Compound 20 2-Hydroxy-propyl Hydrophilicity, H-bonding
Compound in 3-(Dimethylamino)propyl Enhanced solubility, basicity

Key Observations :

  • The imidazole moiety in the target compound provides nitrogen atoms for coordination, relevant to enzyme inhibition (e.g., cytochrome P450) .
  • Hydrophilic side chains (e.g., hydroxy-propyl in compound 20) improve aqueous solubility, critical for pharmacokinetics .

Q & A

Q. What are common synthetic strategies for preparing pyrrol-2-one derivatives like this compound?

The synthesis of pyrrol-2-one derivatives typically involves base-assisted cyclization reactions. For example, 5-hydroxy-pyrrol-2-one intermediates can undergo nucleophilic substitution with aryl or heteroaryl groups under alkaline conditions (e.g., KOH/EtOH) to form the final product . Key reagents include potassium permanganate for oxidation steps and alkylating agents for functionalizing substituents . Characterization relies on NMR (¹H/¹³C), FTIR, and HRMS to confirm regiochemistry and purity .

Q. Which analytical techniques are essential for confirming the structure of this compound?

Critical techniques include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., hydroxyl, imidazole, and furan protons) and carbon connectivity .
  • HRMS : For precise molecular weight validation and fragmentation pattern analysis .
  • FTIR : To detect functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): Resolves absolute configuration using SHELXL for refinement .

Q. How can researchers design experiments to assess tautomeric behavior in this compound?

The hydroxyl and carbonyl groups in pyrrol-2-ones may exhibit keto-enol tautomerism. To study this:

  • Perform pH-dependent NMR in DMSO-d₆ or CDCl₃ to track proton shifts .
  • Use UV-Vis spectroscopy to monitor absorption changes under varying pH conditions.
  • Compare computational models (e.g., DFT) with experimental data to predict stable tautomers .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Discrepancies may arise from dynamic processes (e.g., rotamerism) or impurities. Solutions include:

  • 2D NMR (COSY, NOESY) : To identify through-space couplings and confirm spatial arrangements of substituents .
  • Variable-temperature NMR : Suppresses signal broadening caused by conformational exchange .
  • X-ray crystallography : Provides definitive bond lengths/angles to validate structural hypotheses .

Q. What computational methods are suitable for analyzing electron density distribution in this compound?

  • Multiwfn : Enables topology analysis of electron density (e.g., Laplacian, ELF) to identify critical regions like hydrogen-bonding sites .
  • Electrostatic potential mapping : Predicts reactive sites for electrophilic/nucleophilic attacks .
  • Combine with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) for accurate charge distribution models .

Q. How can structure-activity relationship (SAR) studies optimize biological activity in analogs?

Focus on modifying substituents:

  • Furan-2-carbonyl group : Replace with other heterocyclic carbonyls (e.g., thiophene) to alter lipophilicity .
  • Imidazole-propyl chain : Introduce bulkier groups (e.g., morpholine) to enhance target binding selectivity .
  • Use molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets based on binding affinity predictions .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

  • Employ anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Use molecular sieves (3Å) in reaction mixtures to absorb residual water .
  • Monitor reaction progress via TLC with fluorescent indicators to avoid premature quenching .

Q. How can catalytic reductive cyclization improve yield in related N-heterocycles?

Palladium catalysts (e.g., Pd/C) with formic acid as a CO surrogate enable efficient nitroarene cyclization. Key parameters:

  • Catalyst loading : Optimize between 5–10 mol% to balance cost and activity .
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
  • Temperature control : Maintain 80–100°C to accelerate reductive elimination without side reactions .

Methodological Considerations

Q. What experimental protocols validate mechanistic pathways in substituent functionalization?

  • Isotopic labeling : Introduce deuterated reagents (e.g., D₂O) to trace proton transfer steps .
  • Kinetic studies : Monitor reaction rates under varying conditions (e.g., [base], temperature) to infer rate-determining steps .

Q. How can chiral chromatography resolve enantiomers in derivatives with multiple stereocenters?

  • Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases .
  • Compare retention times with racemic mixtures to confirm enantiopurity .
  • Validate with circular dichroism (CD) to correlate elution order with absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,4-Dimethoxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-imidazol-1-yl-propyl)-1,5-dihydro-pyrrol-2-one
Reactant of Route 2
5-(2,4-Dimethoxy-phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(3-imidazol-1-yl-propyl)-1,5-dihydro-pyrrol-2-one

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